REACTION_SMILES
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[CH3:1][NH:2][CH3:3].[CH3:22][OH:23].[CH3:5][NH:6][CH3:7].[ClH:4].[K:8][C:9]#[N:10].[O:11]1[CH2:12][CH2:13][O:14][C:15]12[CH2:16][CH2:17][C:18](=[O:21])[CH2:19][CH2:20]2>>[CH3:1][N:2]([CH3:3])[C:18]1([C:5]#[N:6])[CH2:17][CH2:16][C:15]2([O:11][CH2:12][CH2:13][O:14]2)[CH2:20][CH2:19]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CNC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CNC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#C[K]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCC2(CC1)OCCO2
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Name
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Type
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product
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Smiles
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CN(C)C1(C#N)CCC2(CC1)OCCO2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |